N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine
Description
N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a pyrazole-based compound featuring a trifluoromethyl group, a 2-chlorobenzylsulfanyl moiety, and a benzoyloxy-imine functional group. Its structure combines aromatic, halogenated, and sulfur-containing substituents, which are common in bioactive molecules. The compound’s InChIKey (BEIOTRIMEFDJST-KBKYJPHKSA-N) and synonyms (e.g., MLS000543351, CHEMBL1981677) confirm its identity .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl group may influence redox properties or enzyme interactions.
Properties
IUPAC Name |
[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c1-27-18(30-12-14-9-5-6-10-16(14)21)15(17(26-27)20(22,23)24)11-25-29-19(28)13-7-3-2-4-8-13/h2-11H,12H2,1H3/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGONWLNGCEGV-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The chlorobenzyl sulfanyl group is then introduced through a thiolation reaction, and the final step involves the formation of the benzoyloxy group through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations
Core Heterocycle :
- Pyrazole-based compounds (target, ) exhibit enhanced metabolic stability compared to triazoles (), which may degrade faster due to their electron-rich nitrogen atoms.
- Triazoles () often show higher anticancer activity, likely due to their ability to mimic purine bases in DNA interactions .
Substituent Effects :
- Halogenated Groups : The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to bromophenyl () or trifluoromethyl () analogs.
- Sulfur-Containing Groups : Sulfanyl (target, ) and sulfonamide () substituents influence solubility and redox activity. Sulfonamides generally exhibit better aqueous solubility .
Biological Activity :
- Triazole derivatives () demonstrate potent anticancer activity, with IC₅₀ values in the low micromolar range. The target compound’s pyrazole core and benzoyloxy-imine group could offer unique binding modes for enzyme inhibition.
- Piperazine analogs () target neurotransmitter receptors, highlighting the role of nitrogen-rich cores in CNS drug design.
Physicochemical Properties :
Biological Activity
N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C20H15ClF3N3O2S
- Molecular Weight: 453.865 g/mol
- IUPAC Name: [(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] benzoate
- Hydrogen Bond Donor: 0
- Hydrogen Bond Acceptor: 8
- LogP (XlogP): 5.6
Anticancer Properties
Recent studies indicate that compounds related to pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on related pyrazole compounds demonstrated submicromolar antiproliferative effects and good metabolic stability. These compounds were shown to reduce mTORC1 activity, which is crucial in cancer cell proliferation, and increase autophagy levels, suggesting a potential mechanism for their anticancer effects .
The biological activity of this compound can be attributed to its ability to modulate cellular pathways involved in cancer progression:
- mTORC1 Inhibition: Compounds that inhibit mTORC1 can disrupt cancer cell growth by preventing protein synthesis and promoting autophagy.
- Autophagy Modulation: Increased autophagy can lead to the degradation of damaged organelles and proteins, which is beneficial in cancer therapy as it helps eliminate dysfunctional cells.
Inflammatory Response Modulation
Another area of interest is the compound's potential to modulate inflammatory responses. Pyrazole derivatives have shown promise as inhibitors of interleukin 8 (IL8)-induced neutrophil chemotaxis, which is essential in inflammatory processes. This suggests that the compound may also play a role in managing inflammatory diseases .
Study 1: Antiproliferative Activity
A study focused on related pyrazole compounds found that two specific derivatives displayed strong antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds not only inhibited cell growth but also altered autophagic flux, indicating a complex interaction with cellular metabolism .
Study 2: Inhibition of Neutrophil Chemotaxis
Research on pyrazole derivatives showed they could effectively inhibit IL8-induced neutrophil chemotaxis at low concentrations (IC50 values ranging from 10 to 55 nM). This highlights the potential therapeutic applications of these compounds in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(benzoyloxy)-[...]amine, and which intermediates require stabilization?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of O-benzyl hydroxylamine with functionalized pyrazole intermediates. Critical intermediates, such as N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (compound 3), are prone to thermal decomposition and require storage below 0°C. Stabilization involves inert atmospheres (e.g., argon) and avoidance of prolonged exposure to light .
Q. How should researchers handle this compound to mitigate decomposition risks?
- Methodological Answer : Conduct a hazard analysis (e.g., thermal stability via Differential Scanning Calorimetry (DSC)) to identify decomposition thresholds. Use cold storage (−20°C) in amber vials and handle under fume hoods with PPE (gloves, goggles). Ames testing data suggest mutagenicity comparable to benzyl chloride, necessitating stringent ventilation .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Employ NMR (¹H/¹³C, 19F) to confirm trifluoromethyl and benzylthio groups. IR spectroscopy verifies carbonyl and amine functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, X-ray diffraction (XRD) with SHELXL refinement resolves stereochemistry .
Advanced Research Questions
Q. How can crystallographic data refinement in SHELXL address structural flexibility in derivatives?
- Methodological Answer : For flexible substituents (e.g., benzylthio groups), use restraints (e.g., DFIX, DANG) to model thermal motion. Validate anisotropic displacement parameters with ORTEP-3 visualizations. Twinning detection (via Hooft/Y statistics) and high-resolution data (≤1.0 Å) improve model accuracy .
Q. What strategies resolve contradictions in biological activity data during SAR studies?
- Methodological Answer : Cross-validate in vitro assays (e.g., antimicrobial MIC testing) with orthogonal methods like enzyme inhibition assays. For antitumor activity, use dose-response curves (IC50) and compare with structurally similar controls. Statistical tools (e.g., ANOVA) identify outliers caused by solubility or metabolic instability .
Q. How can the deamination mechanism of this compound be experimentally validated?
- Methodological Answer : Isotopic labeling (¹⁵N/²H) tracks amine-to-alkane conversion. Monitor reaction intermediates via LC-MS and trap reactive species (e.g., isodiazene) with dienophiles. Kinetic studies under varied pH/temperature conditions elucidate rate-determining steps. Computational modeling (DFT) corroborates proposed transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
